molecular formula C8H8N4O2S B14893022 n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine

n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine

Cat. No.: B14893022
M. Wt: 224.24 g/mol
InChI Key: WUYGMPYNVZIKNQ-UHFFFAOYSA-N
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Description

n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine is a chemical compound with the molecular formula C8H8N4O2S and a molecular weight of 224.24 g/mol This compound is known for its unique structure, which includes a cyclopropyl group, a nitro group, and an imidazo[2,1-b]thiazole ring system

Preparation Methods

The synthesis of n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.

    Nitration: Addition of the nitro group to the imidazo[2,1-b]thiazole ring.

    Amidation: Formation of the amine group at the 6th position of the ring.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. The exact pathways and targets are still under investigation, but it is thought to disrupt essential biological processes in microorganisms .

Comparison with Similar Compounds

n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine can be compared with other nitroimidazole derivatives, such as:

    Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.

    Tinidazole: Another antimicrobial agent with a nitroimidazole core.

    Ornidazole: Used in the treatment of protozoal infections.

What sets this compound apart is its unique cyclopropyl group, which may confer different reactivity and biological activity compared to other nitroimidazole derivatives .

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

N-cyclopropyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

InChI

InChI=1S/C8H8N4O2S/c13-12(14)7-6(9-5-1-2-5)10-8-11(7)3-4-15-8/h3-5,9H,1-2H2

InChI Key

WUYGMPYNVZIKNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(N3C=CSC3=N2)[N+](=O)[O-]

Origin of Product

United States

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